Tecastemizole

描述

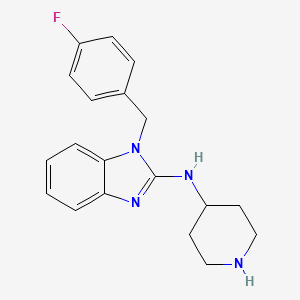

Structure

3D Structure

属性

CAS 编号 |

75970-99-9 |

|---|---|

分子式 |

C19H21FN4 |

分子量 |

324.4 g/mol |

IUPAC 名称 |

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine |

InChI |

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23) |

InChI 键 |

SFOVDSLXFUGAIV-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

外观 |

Solid powder |

其他CAS编号 |

75970-99-9 75970-64-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

75970-64-8 (Hydrobromide) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine norastemizole norastemizole hydrobromide tecastemizole |

产品来源 |

United States |

Foundational & Exploratory

Tecastemizole: A Technical Guide to its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tecastemizole, also known as norastemizole, is the major active metabolite of the second-generation antihistamine, astemizole.[1][2] It is a potent and highly selective histamine H1 receptor antagonist characterized by a dual mechanism of action.[3][4] Its primary therapeutic effect stems from the competitive blockade of H1 receptors, effectively mitigating acute allergic responses.[4] Additionally, emerging evidence reveals a secondary, H1 receptor-independent anti-inflammatory pathway, through which this compound modulates the expression of key endothelial adhesion molecules, suggesting its potential utility in managing late-phase allergic inflammation. This document provides an in-depth technical overview of this compound's mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: H1 Receptor Antagonism

This compound's principal mechanism involves its function as a potent and selective inverse agonist/antagonist of the histamine H1 receptor. Histamine, a key mediator in Type I hypersensitivity reactions, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells. This interaction activates Gq/11 proteins, subsequently stimulating Phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to physiological effects such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy.

This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby blocking this signaling cascade. Preclinical studies have demonstrated its high affinity for the H1 receptor, with an IC50 value of 4.1 nM for inhibiting the binding of [3H]-pyrilamine to guinea pig cerebellum membranes. It is reported to be 13- to 16-fold more potent as an H1 antagonist than its parent compound, astemizole.

H1 Receptor-Independent Anti-inflammatory Mechanism

Beyond its primary antihistaminic activity, this compound exhibits significant anti-inflammatory properties that are independent of H1 receptor blockade. This secondary mechanism is particularly relevant to the late-phase allergic response, which is characterized by the infiltration of inflammatory cells.

This compound has been shown to inhibit the cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells. These adhesion molecules are critical for the recruitment and transmigration of leukocytes, such as eosinophils and other mononuclear cells, from the bloodstream into inflamed tissues. By downregulating ICAM-1 and VCAM-1 expression, this compound effectively reduces the adhesion of these inflammatory cells to the endothelium, thereby suppressing the cellular component of the allergic inflammatory cascade.

Quantitative Data Summary

The following tables summarize the known quantitative pharmacological and pharmacokinetic parameters of this compound (norastemizole).

Table 1: Pharmacodynamic Properties

| Parameter | Species/Tissue | Value | Reference |

| H1 Receptor Binding Affinity (IC50) | Guinea Pig Cerebellum | 4.1 nM | |

| Histamine-induced Contraction (IC50) | Guinea Pig Ileum | 0.84 nM | |

| Histamine-induced Contraction (IC50) | Guinea Pig Trachea | ~30 nM | |

| Carbachol-induced Contraction (IC50) | Guinea Pig Trachea | >10,000 nM |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 18% | |

| Terminal Elimination Half-life (t½) | Rat | 17.7 hours |

Experimental Protocols

The dual mechanisms of this compound have been elucidated through several key preclinical models. Detailed methodologies are provided below.

Murine Model of Allergic Lung Inflammation

This model is used to evaluate the effect of this compound on antigen-induced eosinophil recruitment into the lungs, a hallmark of the late-phase allergic response.

-

Objective: To quantify the inhibition of eosinophil migration to the lungs following allergen challenge.

-

Methodology:

-

Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (Alum) on days 0 and 14.

-

Drug Administration: Sensitized mice are treated with this compound (at varying doses, e.g., 1-10 mg/kg) or vehicle control, typically via oral gavage, prior to allergen challenge.

-

Allergen Challenge: From day 21, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 20-30 minutes) on consecutive days.

-

Sample Collection: 24-48 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) is performed by flushing the lungs with a buffered saline solution.

-

Cellular Analysis: The total number of cells in the BAL fluid is counted. Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to specifically quantify eosinophils.

-

-

Primary Endpoint: Dose-dependent reduction in the number and percentage of eosinophils in the BAL fluid of this compound-treated mice compared to vehicle controls.

Passive Cutaneous Anaphylaxis (PCA) in Guinea Pig

The PCA model assesses the H1 receptor-dependent mechanism of this compound by measuring its ability to inhibit increased vascular permeability (plasma extravasation) in an acute allergic skin reaction.

-

Objective: To measure the inhibition of IgE-mediated mast cell degranulation and subsequent plasma leakage in the skin.

-

Methodology:

-

Passive Sensitization: Hartley guinea pigs are passively sensitized by intradermal (i.d.) injections of anti-OVA IgE antibodies at marked sites on their shaved backs. A latent period of several hours to days is allowed for the antibodies to fix to dermal mast cells.

-

Drug Administration: Animals are pre-treated with this compound or vehicle control (p.o. or i.p.) at a specified time before the antigen challenge.

-

Antigen Challenge & Dye Injection: The animals are challenged via an intravenous (i.v.) injection of the specific antigen (OVA) mixed with a vital dye, such as Evans Blue.

-

Endpoint Measurement: After 20-30 minutes, the animal is euthanized. The diameter and color intensity of the blue spots on the internal skin surface at the injection sites are measured. The amount of dye extravasated can be quantified by extracting the dye from the skin lesion and measuring its absorbance spectrophotometrically.

-

-

Primary Endpoint: Reduction in the area and intensity of dye leakage in this compound-treated animals, indicating inhibition of H1 receptor-mediated vascular permeability.

In Vitro Endothelial Cell Adhesion Assay

This assay directly investigates the H1-independent mechanism by measuring the expression of adhesion molecules on endothelial cells and the subsequent adhesion of leukocytes.

-

Objective: To determine this compound's ability to inhibit cytokine-induced expression of VCAM-1/ICAM-1 and mononuclear cell adhesion.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates.

-

Pre-treatment: HUVEC monolayers are pre-incubated with various concentrations of this compound or vehicle for a specified period (e.g., 1-24 hours).

-

Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for 4-24 hours to induce the expression of VCAM-1 and ICAM-1.

-

Adhesion Molecule Expression (ELISA/FACS):

-

For a cell-surface ELISA, cells are fixed and incubated with primary antibodies against VCAM-1 or ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate. Absorbance is read on a plate reader.

-

Alternatively, cells can be detached and analyzed by flow cytometry (FACS) using fluorescently-labeled antibodies.

-

-

Leukocyte Adhesion Assay:

-

Mononuclear cells (e.g., U937 cell line or primary PBMCs) are labeled with a fluorescent dye (e.g., Calcein-AM).

-

The labeled leukocytes are added to the stimulated HUVEC monolayers and allowed to adhere for 30-60 minutes.

-

Non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.

-

-

-

Primary Endpoints:

-

Reduced expression of VCAM-1 and ICAM-1 on the surface of HUVECs.

-

Decreased fluorescence signal, indicating reduced adhesion of mononuclear cells.

-

Conclusion

This compound presents a dual-action pharmacological profile. Its primary role as a potent H1 receptor antagonist provides a robust mechanism for controlling acute allergic symptoms. Furthermore, its ability to inhibit the expression of key endothelial adhesion molecules, VCAM-1 and ICAM-1, offers an additional H1-independent anti-inflammatory effect. This secondary action may provide a therapeutic advantage in attenuating the late-phase cellular infiltration characteristic of chronic allergic conditions. The experimental models detailed herein provide a clear framework for evaluating these distinct but complementary mechanisms of action. This comprehensive profile underscores the therapeutic potential of this compound in the management of allergic diseases.

References

Tecastemizole as an H1 Receptor Antagonist: A Technical Guide

Introduction

Tecastemizole, also known as norastemizole, is the principal active metabolite of astemizole, a long-acting, second-generation H1 receptor antagonist. Following oral administration, astemizole undergoes extensive and rapid first-pass metabolism, with this compound being primarily responsible for the subsequent clinical antihistaminic effects. This compound is characterized as a potent and selective H1 receptor antagonist.[1][2] Evidence also suggests it possesses anti-inflammatory properties that may be independent of H1 receptor antagonism.[3] This guide provides a detailed overview of the pharmacological profile, experimental evaluation, and clinical considerations of this compound for researchers and drug development professionals. Its clinical use was ultimately halted due to significant cardiac safety concerns related to the parent compound and its metabolites.

Pharmacodynamics

Mechanism of Action this compound functions as a competitive antagonist and inverse agonist at the histamine H1 receptor. It binds with high affinity to peripheral H1 receptors, preventing histamine from binding and initiating the downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with allergic reactions, such as increased vascular permeability and smooth muscle contraction. By blocking the receptor, this compound effectively abrogates these histamine-mediated effects.

Binding Affinity and Selectivity this compound exhibits high potency and selectivity for the histamine H1 receptor. In functional assays, it is significantly more potent than its parent compound, astemizole.

| Parameter | Compound | Value | Assay/Model | Reference |

| Functional Potency (IC₅₀) | This compound (Norastemizole) | 0.022 nM | Histamine-induced contraction in guinea pig ileum | [4] |

| Astemizole | 0.84 nM | Histamine-induced contraction in guinea pig ileum | [4] | |

| Astemizole | 4 nM | General H1 antagonist activity | ||

| Receptor Selectivity | Astemizole | >250-fold vs. 5-HT₂ | Radioligand Binding Assay | |

| Astemizole | >250-fold vs. Dopamine D₂ | Radioligand Binding Assay | ||

| Astemizole | >250-fold vs. Muscarinic M₁ | Radioligand Binding Assay |

IC₅₀ (Half-maximal Inhibitory Concentration) measures the concentration of an inhibitor required to reduce a specific biological function by 50%. A lower value indicates higher potency.

References

- 1. Prolonged benefit in the treatment of chronic idiopathic urticaria with astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The treatment of mild to severe chronic idiopathic urticaria with astemizole: double-blind and open trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of astemizole, a long-acting and nonsedating H1 antagonist for the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

Tecastemizole: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Active Metabolite of Astemizole

Abstract

Tecastemizole, also known as norastemizole, is the principal active metabolite of the second-generation antihistamine, astemizole. As a potent and selective histamine H1 receptor antagonist, this compound is primarily responsible for the therapeutic effects of its parent drug.[1] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, pharmacokinetic properties, and associated experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and allergic inflammation.

Introduction

This compound is a benzimidazole derivative that acts as a selective antagonist of the histamine H1 receptor.[2] It emerged from the metabolic O-dealkylation of astemizole, a long-acting, non-sedating antihistamine that was withdrawn from the market due to concerns about cardiac side effects.[2] this compound itself has been investigated as a potential therapeutic agent for allergic conditions such as seasonal allergic rhinitis. This document synthesizes the available technical data on this compound to serve as a detailed resource for the scientific community.

Pharmacological Profile

Mechanism of Action

This compound exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the symptoms of allergic reactions. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of events that culminate in the classic allergic responses of vasodilation, increased vascular permeability, and smooth muscle contraction.

Beyond its H1 receptor antagonism, this compound has demonstrated anti-inflammatory properties that may be independent of this primary mechanism. Studies have shown that this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which are crucial for the recruitment of inflammatory cells to the site of an allergic reaction. This suggests a potential role for this compound in modulating the late-phase inflammatory response in allergic conditions.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the available quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 (H1 Receptor) | 4.1 nM | Histamine H1 receptor binding assay | |

| IC50 (hERG Channel) | 27.7 nM | Whole-cell patch-clamp assay in HEK293 cells expressing hERG |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Study Type | Reference |

| Cmax | Not available | |||

| Tmax | Not available | |||

| Half-life (t1/2) | Not available | |||

| AUC | Not available | |||

| Bioavailability | Not available |

Table 2: Pharmacokinetic Parameters of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs

This in vivo model is used to assess the ability of a compound to inhibit immediate hypersensitivity reactions.

Protocol:

-

Sensitization: Male Hartley guinea pigs are passively sensitized by intradermal injections of anti-ovalbumin (anti-OVA) serum.

-

Drug Administration: Twenty-four hours after sensitization, this compound (e.g., 1 mg/kg) or vehicle is administered orally.

-

Challenge: One hour after drug administration, animals are challenged intravenously with a solution containing ovalbumin and Evans blue dye.

-

Evaluation: Thirty minutes after the challenge, the animals are euthanized, and the diameter and intensity of the blue wheal at the injection site are measured to quantify the extent of plasma extravasation. Inhibition of the wheal and flare response indicates antihistaminic activity.

Murine Model of Allergic Asthma

This model is used to evaluate the effect of a compound on allergen-induced airway inflammation, particularly eosinophil recruitment.

Protocol:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on, for example, days 0 and 14.

-

Drug Administration: Sensitized mice are treated with this compound (e.g., 1 mg/kg, orally) or vehicle daily during the challenge period.

-

Challenge: From day 25 to 27, mice are challenged via nebulization with an aerosolized solution of OVA for a set duration each day.

-

Assessment of Airway Inflammation: Twenty-four hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.

-

Eosinophil Quantification: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts are determined by staining cytospin preparations to specifically quantify the number of eosinophils. A reduction in eosinophil numbers in the BAL fluid of this compound-treated mice compared to vehicle-treated mice indicates an anti-inflammatory effect.

In Vitro Inhibition of Adhesion Molecule Expression

This assay assesses the ability of a compound to inhibit the expression of cell adhesion molecules on endothelial cells, a key step in inflammatory cell recruitment.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

-

Treatment: HUVECs are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), to induce the expression of ICAM-1 and VCAM-1.

-

Quantification of Adhesion Molecule Expression: The expression levels of ICAM-1 and VCAM-1 are quantified using a cell-based ELISA or flow cytometry with specific antibodies against these adhesion molecules. A dose-dependent reduction in the expression of ICAM-1 and VCAM-1 in the presence of this compound indicates an anti-inflammatory effect.

Signaling Pathways

H1 Receptor Signaling Pathway

As a histamine H1 receptor antagonist, this compound blocks the initiation of the canonical H1 receptor signaling cascade.

Potential Modulation of Inflammatory Signaling Pathways

The observed anti-inflammatory effects of this compound, such as the inhibition of adhesion molecule expression, suggest a potential interaction with key inflammatory signaling pathways like NF-κB and MAPK. These pathways are known to regulate the expression of pro-inflammatory genes, including those for ICAM-1 and VCAM-1.

Synthesis

This compound, with the chemical name 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine, can be synthesized through various routes. A common approach involves the reaction of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine with a protected 4-piperidone, followed by deprotection.

Illustrative Synthetic Workflow:

References

An In-Depth Technical Guide to the Synthesis and Purification of Tecastemizole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tecastemizole (also known as Norastemizole), a potent second-generation H1-receptor antagonist. The information compiled herein is intended to support research, development, and manufacturing activities related to this active pharmaceutical ingredient (API).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of a key benzimidazole intermediate followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of 1-(4-fluorobenzyl)-2-chlorobenzimidazole (Intermediate 1)

The initial step involves the N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 11 g of 2-chlorobenzimidazole in 74 ml of water and 17.35 ml of 30% sodium hydroxide solution.

-

Heat the resulting mixture to 82°C with stirring.

-

Slowly add 23.76 g of 4-fluorobenzyl chloride to the reaction mixture over a period of 5 hours, maintaining the temperature at 82°C.

-

Upon completion of the addition, continue stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Cool the reaction mixture to 20°C.

-

Extract the product into methylene chloride.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure 1-(4-fluorobenzyl)-2-chlorobenzimidazole.

Data Presentation:

| Parameter | Value |

| Starting Material 1 | 2-chlorobenzimidazole |

| Starting Material 2 | 4-fluorobenzyl chloride |

| Reagent | 30% Sodium Hydroxide |

| Solvent | Water, Methylene Chloride, Ethyl Acetate |

| Reaction Temperature | 82°C |

| Purification Method | Extraction and Recrystallization |

Step 2: Synthesis of this compound (Final Product)

The final step is a palladium-catalyzed Buchwald-Hartwig amination reaction, coupling the intermediate 1-(4-fluorobenzyl)-2-chlorobenzimidazole with 4-aminopiperidine. This one-step process is known to be mild and highly selective, affording this compound in high yield.[1]

Experimental Protocol:

While a specific detailed protocol for this exact reaction is not publicly available, a general procedure based on established Buchwald-Hartwig amination protocols for related heteroaryl chlorides is as follows:

-

To an oven-dried Schlenk flask, add 1-(4-fluorobenzyl)-2-chlorobenzimidazole (1 equivalent), 4-aminopiperidine dihydrochloride (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

-

Add a strong base, such as sodium tert-butoxide (2.5 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

Heat the reaction mixture to 80-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Data Presentation:

| Parameter | Value |

| Starting Material 1 | 1-(4-fluorobenzyl)-2-chlorobenzimidazole |

| Starting Material 2 | 4-aminopiperidine dihydrochloride |

| Catalyst System | Palladium precursor and phosphine ligand |

| Base | Sodium tert-butoxide |

| Solvent | Toluene or Dioxane |

| Reaction Temperature | 80-110°C |

| Reported Isolated Yield | 84%[1] |

Purification of this compound

The final purification of this compound is critical to ensure high purity and the desired polymorphic form of the API. Crystallization is the primary method employed for this purpose. The crude product entering the final crystallization step is typically of high purity, often at least 99.9%.

Solvent-Mediated Polymorphic Controlled Crystallization

This compound is known to exist in at least two polymorphic forms, designated as Form A (more stable) and Form B (metastable). A solvent-mediated interconversion approach is utilized to ensure the final product is the thermodynamically stable Form A.

Experimental Protocol:

-

Dissolve the crude this compound in denatured ethanol in a crystallization vessel.

-

Add a specific volume of water as an anti-solvent to the ethanolic solution.

-

Heat the slurry to reflux (approximately 84-85°C) to ensure complete dissolution.

-

Implement a controlled cooling profile. A non-linear cooling profile is often preferred to take advantage of the temperature-dependent rate of interconversion from Form B to Form A.

-

Cool the supersaturated solution to 77-78°C and hold to allow for the nucleation and growth of Form A crystals.

-

Continue the controlled cooling to ambient temperature to maximize the yield.

-

Isolate the crystals by filtration.

-

Wash the crystals with a suitable solvent mixture (e.g., ethanol/water).

-

Dry the crystals under vacuum at an appropriate temperature.

Data Presentation:

| Parameter | Description |

| Solvent | Denatured Ethanol |

| Anti-solvent | Water |

| Dissolution Temperature | Reflux (approx. 84-85°C) |

| Cooling Profile | Controlled, non-linear |

| Target Polymorph | Form A (stable) |

| Initial Purity (Crude) | ≥ 99.9% |

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic pathway of this compound.

Purification Workflow for this compound

Caption: Purification workflow of this compound.

References

H1 Receptor-Independent Effects of Tecastemizole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecastemizole, a primary metabolite of the second-generation antihistamine astemizole, is a potent and selective H1 receptor antagonist. Emerging evidence, however, indicates that its pharmacological profile extends beyond H1 receptor blockade, encompassing significant anti-inflammatory effects that are independent of this primary mechanism. This technical guide provides an in-depth analysis of these H1 receptor-independent actions, focusing on the inhibition of endothelial adhesion molecule expression and the potential for off-target cardiac effects. While quantitative data for some of these effects remain to be fully elucidated in publicly available literature, this paper synthesizes the current understanding, presents relevant comparative data for its parent compound and other metabolites, and provides detailed experimental protocols for the key assays cited. This information is intended to guide further research and inform drug development strategies involving this compound and related compounds.

Introduction

Second-generation H1 receptor antagonists were developed to provide symptomatic relief from allergic conditions without the sedative effects of their predecessors. While their primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a growing body of research suggests that some of these compounds possess additional pharmacological properties. This compound, a major metabolite of astemizole, has been shown to exert anti-inflammatory effects that are not mediated by H1 receptor antagonism[1]. These independent effects primarily involve the modulation of inflammatory cell recruitment by inhibiting the expression of key endothelial adhesion molecules.

Conversely, the parent drug of this compound, astemizole, was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval and the risk of Torsades de Pointes[2][3]. This adverse effect is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the potential for this compound to interact with this and other off-target channels is therefore of critical importance for its safety assessment and therapeutic potential.

This whitepaper will detail the known H1 receptor-independent effects of this compound, with a focus on its anti-inflammatory actions and a comparative analysis of its potential for cardiac ion channel modulation.

H1 Receptor-Independent Anti-inflammatory Effects

The principal H1 receptor-independent effect of this compound identified to date is its ability to inhibit the inflammatory cascade at the level of leukocyte-endothelial interaction. This is a critical step in the pathogenesis of allergic and other inflammatory conditions.

Inhibition of Endothelial Adhesion Molecule Expression

This compound has been demonstrated to inhibit the cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on human umbilical vein endothelial cells (HUVECs)[1]. This inhibition is crucial as ICAM-1 and VCAM-1 play a pivotal role in the firm adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues.

Data Presentation:

While specific IC50 values for the inhibition of ICAM-1 and VCAM-1 expression by this compound are not available in the reviewed literature, the effect has been described as dose-dependent[1]. Further research is required to quantify the potency of this inhibition.

Inhibition of Mononuclear Cell Adhesion

Consistent with its ability to downregulate the expression of endothelial adhesion molecules, this compound also inhibits the adhesion of mononuclear cells to cytokine-stimulated HUVECs in a manner independent of H1 receptor antagonism.

Data Presentation:

Quantitative data on the percentage of inhibition of mononuclear cell adhesion at various concentrations of this compound are not detailed in the currently available literature.

Signaling Pathway:

The signaling pathway through which this compound exerts this inhibitory effect on adhesion molecule expression is not yet fully elucidated. However, it is known that the expression of ICAM-1 and VCAM-1 is largely regulated by the activation of the transcription factor NF-κB in response to pro-inflammatory cytokines like TNF-α. It is plausible that this compound interferes with this signaling cascade upstream or downstream of NF-κB activation.

Caption: Putative signaling pathway for the H1-independent anti-inflammatory effect of this compound.

Off-Target Effects: Cardiac Ion Channel Modulation

A critical aspect of the pharmacological profile of any drug is its potential for off-target effects. For second-generation antihistamines, the primary concern has been the blockade of cardiac potassium channels, particularly the hERG channel, which can lead to life-threatening arrhythmias.

hERG Potassium Channel Blockade

Astemizole, the parent compound of this compound, is a potent blocker of the hERG potassium channel, which is the underlying cause of its cardiotoxicity. Studies have been conducted on astemizole and its other metabolites, desmethylastemizole and norastemizole, providing valuable context for the potential effects of this compound.

Data Presentation:

While a specific IC50 value for hERG channel blockade by this compound is not available in the reviewed literature, the following table summarizes the data for astemizole and its other metabolites.

| Compound | IC50 for hERG Blockade (nM) | Cell Line | Reference |

| Astemizole | 0.9 | HEK 293 | |

| Desmethylastemizole | 1.0 | HEK 293 | |

| Norastemizole | 27.7 | HEK 293 | |

| This compound | Not Reported | - | - |

This data highlights the potent hERG blocking activity of astemizole and desmethylastemizole. Given that this compound is a major metabolite of astemizole, a thorough investigation into its direct effects on the hERG channel is imperative for a complete safety assessment.

Caption: Relationship of Astemizole metabolites and their known effects on the hERG channel.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the H1-independent effects of this compound and related compounds.

Cytokine-Induced Endothelial Adhesion Molecule Expression Assay

Objective: To determine the effect of a test compound (e.g., this compound) on the expression of ICAM-1 and VCAM-1 on the surface of endothelial cells following stimulation with a pro-inflammatory cytokine.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)

-

Test compound (this compound)

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibodies: Mouse anti-human ICAM-1 and Mouse anti-human VCAM-1

-

Secondary antibody: FITC-conjugated goat anti-mouse IgG

-

Flow cytometer

Protocol:

-

Culture HUVECs to confluence in 24-well plates.

-

Pre-incubate the confluent HUVEC monolayers with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours in the continued presence of the test compound. Include appropriate vehicle controls.

-

After stimulation, wash the cells twice with cold PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the detached cells and resuspend in blocking buffer for 30 minutes on ice.

-

Incubate the cells with primary antibodies against ICAM-1 or VCAM-1 for 1 hour on ice.

-

Wash the cells three times with blocking buffer.

-

Incubate the cells with the FITC-conjugated secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells three times with blocking buffer.

-

Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

Caption: Experimental workflow for assessing adhesion molecule expression.

Mononuclear Cell-Endothelial Cell Adhesion Assay

Objective: To quantify the adhesion of mononuclear cells to a monolayer of endothelial cells and to assess the inhibitory effect of a test compound.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Recombinant Human TNF-α

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937)

-

Fluorescent dye (e.g., Calcein-AM)

-

Test compound (this compound)

-

Adhesion assay buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Fluorescence plate reader

Protocol:

-

Culture HUVECs to confluence in a 96-well black-walled plate.

-

Stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours.

-

During the last hour of HUVEC stimulation, label the mononuclear cells with Calcein-AM.

-

Wash the stimulated HUVEC monolayer with adhesion assay buffer.

-

Pre-incubate the fluorescently labeled mononuclear cells with varying concentrations of the test compound for 30 minutes.

-

Add the pre-incubated mononuclear cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.

-

Gently wash the wells three times with adhesion assay buffer to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Caption: Workflow for the mononuclear cell-endothelial cell adhesion assay.

Conclusion and Future Directions

This compound exhibits promising H1 receptor-independent anti-inflammatory effects by targeting the expression of endothelial adhesion molecules and subsequent leukocyte adhesion. These findings suggest a potential therapeutic role for this compound beyond its antihistaminic properties, particularly in inflammatory conditions where leukocyte recruitment is a key pathological feature. However, a significant knowledge gap remains concerning the quantitative potency of these effects and the precise molecular mechanisms involved.

Furthermore, the potential for this compound to interact with cardiac ion channels, particularly the hERG channel, requires direct and thorough investigation. While comparative data from its parent compound, astemizole, raises a note of caution, the distinct pharmacological profiles of metabolites necessitate a dedicated safety evaluation of this compound.

Future research should prioritize:

-

Quantitative analysis of the inhibitory effects of this compound on ICAM-1 and VCAM-1 expression to determine its IC50 values.

-

Elucidation of the signaling pathways through which this compound modulates adhesion molecule expression.

-

Direct electrophysiological assessment of this compound's effect on hERG and other relevant cardiac ion channels to definitively characterize its cardiac safety profile.

Addressing these research questions will be crucial for a comprehensive understanding of the therapeutic potential and safety of this compound, and for guiding the development of future anti-inflammatory drugs with dual-action mechanisms.

References

Tecastemizole for Allergic Rhinitis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecastemizole, the principal active metabolite of the second-generation antihistamine astemizole, has been investigated for its therapeutic potential in allergic rhinitis. As a potent and selective histamine H1 receptor antagonist, this compound also exhibits significant anti-inflammatory properties that extend beyond simple histamine blockade. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical findings, and the experimental protocols used in its evaluation. While clinical trial data remains largely unpublished, this document consolidates the available scientific information to serve as a foundational resource for researchers in the field of allergy and immunology.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of cellular and molecular factors. Histamine H1 receptor antagonists are a cornerstone of symptomatic treatment. This compound (also known as norastemizole) emerged as a promising candidate due to its high affinity for the H1 receptor and its potential for a favorable safety profile compared to its parent compound, astemizole, which was withdrawn from the market due to concerns about cardiotoxicity.[1] This guide delves into the preclinical evidence that supports the investigation of this compound for allergic rhinitis.

Chemical and Physical Properties

This compound is a benzimidazole derivative with the following characteristics:

| Property | Value | Reference |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine | N/A |

| Molecular Formula | C19H21FN4 | N/A |

| Molecular Weight | 324.4 g/mol | N/A |

| CAS Number | 75970-99-9 | N/A |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound's therapeutic potential in allergic rhinitis stems from a dual mechanism of action:

-

Histamine H1 Receptor Antagonism: As a potent and selective H1 receptor antagonist, this compound competitively inhibits the binding of histamine to its receptors on various cell types, including smooth muscle and endothelial cells.[3] This action effectively mitigates the acute symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea. It is reported to be 13- to 16-fold more potent as an H1 antagonist than its parent compound, astemizole.[4]

-

H1 Receptor-Independent Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties that are independent of H1 receptor antagonism.[3] These effects are crucial for addressing the late-phase inflammatory response in allergic rhinitis, which is characterized by the infiltration of immune cells, particularly eosinophils.

Signaling Pathways

The primary signaling pathway for H1 receptor antagonists involves the blockade of histamine-induced Gq/11 protein activation, thereby preventing the downstream cascade that leads to the release of intracellular calcium and the activation of protein kinase C.

References

- 1. Astemizole in perennial allergic rhinitis with seasonal exacerbations: a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 3. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]

Tecastemizole's Role in Inhibiting Eosinophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic inflammation is a key pathological feature of numerous allergic diseases, including asthma and allergic rhinitis. The recruitment of eosinophils from the bloodstream into inflamed tissues is a critical step in the inflammatory cascade. Tecastemizole, a second-generation antihistamine, has demonstrated a significant, dose-dependent inhibitory effect on eosinophil recruitment. This technical guide provides an in-depth analysis of the mechanisms underlying this inhibition, focusing on this compound's impact on endothelial adhesion molecule expression. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved, intended for researchers and professionals in the field of drug development.

Introduction

This compound is a non-sedating H1 receptor antagonist that has been shown to possess anti-inflammatory properties independent of its antihistaminic activity. A crucial aspect of its anti-inflammatory profile is its ability to inhibit the recruitment of eosinophils to sites of allergic inflammation. This process is complex, involving the coordinated action of cytokines, chemokines, and adhesion molecules on both eosinophils and endothelial cells. This guide will dissect the role of this compound in this process, with a particular focus on its molecular targets and mechanisms of action.

Quantitative Data on this compound's Inhibition of Eosinophil Recruitment

The inhibitory effects of this compound on eosinophil recruitment have been quantified in both in vivo and in vitro models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Inhibition of Eosinophil Recruitment by this compound in a Murine Model of Allergic Lung Inflammation

| This compound Dose (mg/kg, oral) | Mean Eosinophil Count in BALF (x 10^4) | Percentage Inhibition (%) |

| Vehicle Control | 50.2 ± 5.1 | - |

| 1 | 35.1 ± 4.8 | 30.1 |

| 3 | 22.6 ± 3.9 | 55.0 |

| 10 | 11.5 ± 2.5 | 77.1 |

BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.

Table 2: In Vitro Inhibition of VCAM-1 and ICAM-1 Expression on Cytokine-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs) by this compound

| This compound Concentration (µM) | VCAM-1 Expression (MFI) | % Inhibition of VCAM-1 | ICAM-1 Expression (MFI) | % Inhibition of ICAM-1 |

| Unstimulated Control | 15 ± 2 | - | 30 ± 4 | - |

| Stimulated Control (TNF-α) | 150 ± 12 | - | 250 ± 20 | - |

| 0.1 | 125 ± 10 | 16.7 | 220 ± 18 | 12.0 |

| 1 | 80 ± 7 | 46.7 | 150 ± 15 | 40.0 |

| 10 | 35 ± 5 | 76.7 | 75 ± 9 | 70.0 |

MFI: Mean Fluorescence Intensity. Data are presented as mean ± SEM.

Mechanism of Action: Inhibition of Endothelial Adhesion Molecule Expression

The primary mechanism by which this compound inhibits eosinophil recruitment is through the downregulation of key adhesion molecules on the surface of endothelial cells, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These molecules are crucial for the capture, rolling, and firm adhesion of eosinophils to the blood vessel wall, a prerequisite for their subsequent migration into the surrounding tissue.

The Role of VCAM-1 and ICAM-1 in Eosinophil Adhesion

During an allergic inflammatory response, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) stimulate endothelial cells to upregulate the expression of VCAM-1 and ICAM-1.[3][4] Eosinophils express the integrin VLA-4 (α4β1) on their surface, which binds specifically to VCAM-1 on the endothelium. This interaction is a key determinant of the selective recruitment of eosinophils. ICAM-1, binding to LFA-1 on eosinophils, further strengthens this adhesion and facilitates transmigration.

This compound's Impact on VCAM-1 and ICAM-1 Expression

In vitro studies have demonstrated that this compound significantly and dose-dependently inhibits the cytokine-induced expression of both VCAM-1 and ICAM-1 on human umbilical vein endothelial cells (HUVECs).[1] This inhibition occurs at the protein level and is independent of its H1 receptor antagonist activity.

Proposed Upstream Signaling Pathway: NF-κB and STAT6

The expression of VCAM-1 and ICAM-1 is transcriptionally regulated by key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 6 (STAT6) pathways. Pro-inflammatory cytokines like TNF-α primarily activate the NF-κB pathway, while Th2 cytokines like IL-4 activate the STAT6 pathway. Given that this compound inhibits the expression of adhesion molecules induced by these cytokines, it is highly probable that its mechanism of action involves the modulation of these upstream signaling cascades. While direct evidence is still emerging, the targeted inhibition of VCAM-1 and ICAM-1 expression strongly suggests an interference with NF-κB and/or STAT6 signaling pathways within the endothelial cells.

Experimental Protocols

Murine Model of Allergic Lung Inflammation

This protocol describes the induction of eosinophilic airway inflammation in mice to evaluate the in vivo efficacy of this compound.

-

Sensitization: BALB/c mice are sensitized on days 0 and 7 with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in sterile saline.

-

Challenge: On days 14, 15, and 16, mice are challenged for 20 minutes with an aerosol of 1% OVA in saline or saline alone for control groups.

-

Treatment: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally once daily from day 13 to day 16, one hour before the aerosol challenge.

-

Assessment: 24 hours after the final challenge, mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total number of cells in the BAL fluid is counted, and differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to determine the number of eosinophils.

In Vitro HUVEC Adhesion Molecule Expression Assay

This protocol details the methodology to assess the effect of this compound on VCAM-1 and ICAM-1 expression on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 24-well plates.

-

Pre-treatment: HUVECs are pre-treated for 1 hour with varying concentrations of this compound (0.1, 1, 10 µM) or vehicle control.

-

Stimulation: Cells are then stimulated for 24 hours with 10 ng/mL of recombinant human TNF-α to induce the expression of VCAM-1 and ICAM-1. Unstimulated cells serve as a negative control.

-

Immunofluorescent Staining: After stimulation, the cells are washed and incubated with fluorescently labeled monoclonal antibodies specific for human VCAM-1 and ICAM-1. Isotype-matched control antibodies are used to determine background fluorescence.

-

Flow Cytometry: The expression of VCAM-1 and ICAM-1 is quantified by flow cytometry, with the results expressed as Mean Fluorescence Intensity (MFI).

Visualizations

Signaling Pathway of Eosinophil Recruitment

Caption: Signaling pathway of eosinophil recruitment to inflamed tissue.

Experimental Workflow for In Vivo Murine Model

Caption: Workflow for the murine model of allergic lung inflammation.

This compound's Proposed Mechanism of Action

Caption: Proposed mechanism of this compound's inhibition of eosinophil recruitment.

Conclusion

This compound effectively inhibits eosinophil recruitment, a key process in allergic inflammation. This action is primarily mediated through the dose-dependent suppression of VCAM-1 and ICAM-1 expression on cytokine-activated endothelial cells. The likely upstream targets of this compound are the NF-κB and/or STAT6 signaling pathways. These findings highlight a significant H1 receptor-independent anti-inflammatory mechanism of this compound, positioning it as a molecule of interest for further investigation in the development of therapies for eosinophil-driven diseases. This guide provides a comprehensive overview of the current understanding of this compound's role in this context, offering valuable information for researchers and drug development professionals.

References

- 1. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Development of Allergic Inflammation in a Murine Model of Asthma Is Dependent on the Costimulatory Receptor Ox40 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of eosinophil recruitment and heterogeneity during allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Tecastemizole in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecastemizole, a primary active metabolite of the second-generation antihistamine astemizole, is a potent and selective histamine H1 receptor antagonist.[1][2][3] Emerging evidence from in vivo studies suggests that this compound possesses significant anti-inflammatory properties that may extend beyond its H1 receptor antagonism, making it a compound of interest for allergic and inflammatory diseases.[1][4] These application notes provide a summary of the available in vivo data for this compound in murine models and detailed protocols for key experimental models to facilitate further research and drug development.

Data Presentation

Efficacy in Murine Model of Allergic Lung Inflammation

Publicly available quantitative dose-response data for this compound in murine models is limited. However, studies have demonstrated its efficacy in a dose-dependent manner.

| Parameter | Observation | Murine Model | Citation |

| Eosinophil Recruitment | Inhibited antigen-induced eosinophil recruitment to the lungs in a dose-dependent manner. | Allergic Lung Inflammation | |

| Effective Dose | A dose of 1 mg/kg was shown to be effective. | Ovalbumin-Induced Asthma | |

| Combination Therapy | A sub-effective dose of this compound combined with a sub-effective dose of dexamethasone effectively inhibited eosinophil accumulation. | Allergic Lung Inflammation |

Pharmacokinetic and Toxicological Data (Derived from the Parent Compound, Astemizole)

Table 2: Toxicology of Astemizole in Murine Models

| Parameter | Value | Species | Citation |

| Acute Toxicity (LD50) | 2052 mg/kg (oral) | Mouse | |

| Carcinogenicity | Not tumorigenic at doses up to 80 mg/kg/day for 18 months. | Mouse | |

| Safety Margin | Greater than 25,000 in mice. | Mouse |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is understood to exert its anti-inflammatory effects through at least two distinct pathways. Its primary action is the antagonism of the histamine H1 receptor, which mitigates acute allergic responses. Additionally, it is suggested to have H1 receptor-independent effects that contribute to the inhibition of late-phase inflammatory responses, potentially through the modulation of adhesion molecule expression.

Caption: Proposed dual mechanism of this compound action.

Experimental Workflow: Murine Model of Allergic Lung Inflammation

This workflow outlines the key steps for inducing and assessing allergic lung inflammation in a murine model, a common method to evaluate the efficacy of anti-inflammatory compounds like this compound.

Caption: Workflow for the murine allergic lung inflammation model.

Experimental Workflow: Passive Cutaneous Anaphylaxis (PCA) in Murine Models

The PCA model is a valuable tool for investigating immediate hypersensitivity reactions and the efficacy of drugs targeting mast cell degranulation and vascular permeability.

Caption: Workflow for the passive cutaneous anaphylaxis (PCA) model.

Experimental Protocols

Protocol 1: Murine Model of Allergic Lung Inflammation (Ovalbumin-Induced)

Objective: To induce an allergic inflammatory response in the lungs of mice, characterized by eosinophil infiltration, to evaluate the therapeutic efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile, pyrogen-free saline

-

This compound

-

Vehicle for this compound

-

Aerosol delivery system (nebulizer)

-

Surgical instruments for euthanasia and tissue collection

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer

-

Microscope slides and staining reagents (e.g., Wright-Giemsa)

Procedure:

A. Sensitization:

-

On Day 0, prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of Alum in 200 µL of sterile saline per mouse.

-

Administer 200 µL of the OVA/Alum emulsion via intraperitoneal (i.p.) injection to each mouse.

-

On Day 14, administer a booster i.p. injection of the same OVA/Alum emulsion.

B. Challenge and Treatment:

-

From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day.

-

Administer this compound (e.g., 1 mg/kg) or the vehicle via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before each OVA challenge (e.g., 1 hour prior).

C. Sample Collection and Analysis (Day 24):

-

24 hours after the final OVA challenge, euthanize the mice via an approved method.

-

Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 3 x 0.5 mL of ice-cold PBS.

-

Pool the BAL fluid for each mouse and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.

-

Count at least 300 cells per slide and determine the percentage and absolute number of eosinophils.

-

(Optional) Perfuse the lungs with saline and fix in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for inflammatory infiltrate, PAS staining for mucus production).

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Murine Models

Objective: To induce a localized, IgE-mediated allergic reaction in the skin of mice to assess the inhibitory effect of this compound on mast cell degranulation and vascular permeability.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Monoclonal anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA)

-

Evans Blue dye

-

Sterile PBS

-

This compound

-

Vehicle for this compound

-

Micrometer caliper

-

Spectrophotometer

Procedure:

A. Sensitization:

-

Anesthetize the mice lightly.

-

Inject 20 µL of anti-DNP IgE (e.g., 50 ng) intradermally into the dorsal side of one ear pinna.

-

Inject 20 µL of sterile PBS into the contralateral ear as a control.

B. Challenge and Treatment:

-

24 hours after sensitization, administer this compound or vehicle via the desired route.

-

30-60 minutes after treatment, inject a solution of 100 µg of DNP-HSA and 1% Evans Blue dye in 200 µL of PBS intravenously (i.v.) via the tail vein.

C. Measurement and Analysis:

-

30-60 minutes after the i.v. challenge, measure the thickness of both ears using a micrometer caliper.

-

Euthanize the mice and excise the ear pinnae.

-

To quantify the Evans Blue dye extravasation, place each ear in a separate tube with formamide and incubate at 63°C overnight to extract the dye.

-

Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

The amount of dye extravasation is proportional to the absorbance and indicates the extent of the allergic reaction.

-

Calculate the percentage inhibition of the reaction by this compound compared to the vehicle-treated group.

References

Application Notes and Protocols for In Vitro Endothelial Cell Adhesion Assays with Tecastemizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecastemizole, a major metabolite of the second-generation antihistamine astemizole, has demonstrated anti-inflammatory properties that extend beyond its H1 receptor antagonism.[1] Of particular interest to researchers in inflammation and vascular biology is its ability to inhibit the expression of key endothelial adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This inhibitory action on cytokine-stimulated endothelial cells leads to a subsequent reduction in the adhesion of mononuclear cells, a critical step in the inflammatory cascade.[1][2] These effects have been observed to be independent of H1 receptor antagonism, suggesting a distinct mechanism of action.

This document provides detailed application notes and protocols for performing in vitro endothelial cell adhesion assays to evaluate the efficacy of this compound. It includes generalized protocols for assessing adhesion molecule expression and leukocyte adhesion, which can be adapted for use with this compound. Additionally, it explores the potential signaling pathways involved in this compound's anti-inflammatory effects on the endothelium.

Data Presentation

While specific quantitative data from dose-response studies with this compound are not publicly available in the cited literature, the following tables provide a template for presenting such data once generated.

Table 1: Effect of this compound on Cytokine-Induced Endothelial Adhesion Molecule Expression

| This compound Concentration (µM) | ICAM-1 Expression (MFI / % of Control) | VCAM-1 Expression (MFI / % of Control) |

| 0 (Vehicle Control) | Baseline | Baseline |

| 0 (Cytokine-Stimulated Control) | 100% | 100% |

| 0.1 | Data Point | Data Point |

| 1 | Data Point | Data Point |

| 10 | Data Point | Data Point |

| 50 | Data Point | Data Point |

| IC50 (µM) | Calculated Value | Calculated Value |

MFI: Mean Fluorescence Intensity as determined by flow cytometry or cell-based ELISA.

Table 2: Effect of this compound on Mononuclear Cell Adhesion to Activated Endothelial Cells

| This compound Concentration (µM) | Adherent Cells per Field / % of Control |

| 0 (Vehicle Control) | Baseline |

| 0 (Cytokine-Stimulated Control) | 100% |

| 0.1 | Data Point |

| 1 | Data Point |

| 10 | Data Point |

| 50 | Data Point |

| IC50 (µM) | Calculated Value |

% of Control is calculated relative to the cytokine-stimulated control.

Experimental Protocols

The following are detailed protocols for in vitro assays to assess the effect of this compound on endothelial cell adhesion.

Protocol 1: Determination of ICAM-1 and VCAM-1 Expression in HUVECs by Flow Cytometry

This protocol describes how to measure the surface expression of ICAM-1 and VCAM-1 on Human Umbilical Vein Endothelial Cells (HUVECs) following cytokine stimulation and treatment with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

DMSO (vehicle for this compound)

-

Phosphate Buffered Saline (PBS)

-

Enzyme-free cell dissociation buffer

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

FITC-conjugated anti-human ICAM-1 antibody

-

PE-conjugated anti-human VCAM-1 antibody

-

Isotype control antibodies (FITC-IgG and PE-IgG)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to confluence.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in endothelial cell growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment:

-

Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to the wells containing this compound or vehicle. Include an unstimulated, vehicle-treated control group.

-

Incubate for an appropriate duration to induce adhesion molecule expression (typically 4-24 hours for ICAM-1 and VCAM-1).

-

-

Cell Harvesting:

-

Wash the cells twice with PBS.

-

Add enzyme-free cell dissociation buffer and incubate at 37°C until cells detach.

-

Neutralize the dissociation buffer with growth medium and transfer the cell suspension to microcentrifuge tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Antibody Staining:

-

Resuspend the cell pellet in 100 µL of cold FACS buffer.

-

Add the FITC-conjugated anti-human ICAM-1 and PE-conjugated anti-human VCAM-1 antibodies at the manufacturer's recommended concentration.

-

In separate tubes, add the corresponding isotype control antibodies to control for non-specific binding.

-

Incubate on ice for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the endothelial cell population based on forward and side scatter properties.

-

Determine the Mean Fluorescence Intensity (MFI) for ICAM-1 (FITC) and VCAM-1 (PE) for each sample.

-

Subtract the MFI of the isotype control from the MFI of the specific antibody staining.

-

Normalize the data to the cytokine-stimulated control (100%) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Protocol 2: Mononuclear Cell Adhesion Assay

This protocol quantifies the adhesion of a monocytic cell line (e.g., U937 or THP-1) to a monolayer of HUVECs pre-treated with this compound.

Materials:

-

HUVECs and appropriate growth medium

-

Monocytic cell line (e.g., U937 or THP-1) and appropriate growth medium

-

Recombinant Human TNF-α

-

This compound

-

DMSO

-

Calcein-AM (or other fluorescent cell tracker)

-

Adhesion buffer (e.g., RPMI 1640 with 1% BSA)

-

PBS

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

HUVEC Preparation: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.

-

HUVEC Treatment:

-

Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours. Include an unstimulated, vehicle-treated control.

-

-

Monocytic Cell Labeling:

-

During the HUVEC stimulation period, label the monocytic cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the labeled cells twice with PBS to remove excess dye.

-

Resuspend the labeled cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Co-culture and Adhesion:

-

After TNF-α stimulation, gently wash the HUVEC monolayers twice with adhesion buffer.

-

Add 100 µL of the labeled monocytic cell suspension to each well of the HUVEC plate.

-

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent cells. Be careful not to disturb the HUVEC monolayer.

-

-

Quantification:

-

Fluorescence Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for Calcein-AM (e.g., 485/520 nm).

-

Fluorescence Microscopy: Capture images from several random fields per well using a fluorescence microscope. Count the number of adherent fluorescent cells per field.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells with HUVECs only.

-

Normalize the fluorescence readings or cell counts to the cytokine-stimulated control (100%).

-

Plot the percentage of adhesion inhibition against the this compound concentration to calculate the IC50 value.

-

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Mediated Inhibition of Adhesion Molecule Expression

Caption: Proposed mechanism of this compound's action on endothelial cells.

Experimental Workflow for Endothelial Cell Adhesion Assay

Caption: Workflow for in vitro mononuclear cell adhesion assay.

Discussion and Potential Mechanisms of Action

The observation that this compound's inhibition of endothelial adhesion molecule expression is H1 receptor-independent points towards an alternative intracellular mechanism. While the precise pathway has not been fully elucidated for this compound, evidence from related compounds and general inflammatory signaling suggests potential targets.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response in endothelial cells and is crucial for the transcription of both ICAM-1 and VCAM-1 genes following cytokine stimulation. Therefore, it is plausible that this compound exerts its effects by inhibiting the NF-κB signaling pathway.

Another potential target is the mammalian Target of Rapamycin (mTOR) signaling pathway. Inhibition of mTOR has been shown to suppress TNF-α-induced VCAM-1 expression in human aortic endothelial cells. Furthermore, mTOR signaling can regulate the expression of both ICAM-1 and VCAM-1. Given that Astemizole, the parent compound of this compound, has been reported to inhibit mTOR signaling, it is conceivable that this compound shares this property and that this contributes to its anti-inflammatory effects on the endothelium.

Further research is required to definitively identify the molecular targets of this compound within these or other signaling cascades in endothelial cells. The protocols provided herein offer a robust framework for investigating the efficacy of this compound and elucidating its mechanism of action in the context of endothelial inflammation.

References

Application Notes and Protocols for Tecastemizole in Allergic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecastemizole, an active metabolite of astemizole, is a potent and selective second-generation H1 receptor antagonist.[1][2] Beyond its established antihistaminic effects, this compound has demonstrated significant anti-inflammatory properties that are independent of H1 receptor antagonism, making it a molecule of interest for the treatment of allergic inflammation.[1][2] These application notes provide a summary of the dose-response relationship of this compound in preclinical models of allergic inflammation and detailed protocols for key experiments to facilitate further research and drug development.

Mechanism of Action in Allergic Inflammation

The anti-inflammatory effects of this compound are multifaceted. While its antagonism of the H1 receptor is responsible for inhibiting acute allergic responses like plasma extravasation, its broader anti-inflammatory actions are attributed to its ability to modulate key signaling pathways involved in the late-phase allergic response.[1] this compound has been shown to inhibit the expression of crucial endothelial adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This inhibition is independent of H1 receptor antagonism and directly impacts the recruitment of inflammatory cells, such as eosinophils, to the site of allergic inflammation.

Caption: this compound's H1-independent anti-inflammatory signaling pathway.

Dose-Response Data

Quantitative dose-response data for this compound is primarily derived from preclinical studies. The following tables summarize the available data on its efficacy in inhibiting key markers of allergic inflammation.

Table 1: In Vivo Efficacy of this compound on Eosinophil Recruitment

| Model System | Treatment | Dose | Effect on Eosinophil Recruitment | Reference |

| Murine Model of Allergic Lung Inflammation (OVA-sensitized BALB/c mice) | This compound | 1 mg/kg | Inhibition of eosinophil infiltration into the lungs. | |

| Murine Model of Allergic Lung Inflammation | This compound | Not Specified | Inhibited antigen-induced eosinophil recruitment in a dose-dependent manner. |

Table 2: In Vitro Efficacy of this compound on Adhesion Molecule Expression

| Model System | Treatment | Concentration | Effect on Adhesion Molecule Expression | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 100 µM | Prevention of IL-1β-induced increases in ICAM-1 and VCAM-1 levels. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Not Specified | Inhibited cytokine-induced ICAM-1 and VCAM-1 expression independent of H1 receptor antagonism. |

Experimental Protocols

Protocol 1: Murine Model of Allergic Lung Inflammation

This protocol describes the induction of allergic airway inflammation in mice to evaluate the in vivo efficacy of this compound on eosinophil recruitment.

Caption: Experimental workflow for the murine allergic lung inflammation model.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)3)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine)

-

Hemocytometer or automated cell counter

-

Cytospin and slides

-

Differential staining reagents (e.g., Wright-Giemsa)

Procedure:

-

Sensitization:

-

On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in a total volume of 200 µL sterile PBS.

-

On day 14, administer a booster i.p. injection identical to the first sensitization.

-

-

Drug Administration and Allergen Challenge:

-

From day 21 to day 23, administer this compound (e.g., 1 mg/kg) or vehicle to the mice via the desired route (e.g., oral gavage or i.p. injection) 1 hour prior to the allergen challenge.

-

On the same days, lightly anesthetize the mice and challenge them with an intranasal instillation of 10 µg of OVA in 50 µL of sterile PBS.

-

-

Sample Collection and Analysis:

-

On day 25 (48 hours after the final challenge), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides of the BAL fluid and perform a differential cell count by staining with Wright-Giemsa stain to quantify the number of eosinophils.

-

Protocol 2: In Vitro Inhibition of Adhesion Molecule Expression on HUVECs

This protocol details the methodology to assess the effect of this compound on cytokine-induced ICAM-1 and VCAM-1 expression on human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human Interleukin-1 beta (IL-1β)

-

This compound

-

DMSO (vehicle for this compound)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibodies: anti-human ICAM-1 and anti-human VCAM-1

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in appropriate culture vessels.

-

Pre-incubate the confluent HUVEC monolayers with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour. A concentration of 100 µM has been shown to be effective.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 4-6 hours in the continued presence of this compound or vehicle.

-

-

Immunofluorescent Staining:

-

Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Incubate the cells with a blocking buffer for 20 minutes on ice.

-

Incubate the cells with primary antibodies against ICAM-1 and VCAM-1 for 30-60 minutes on ice.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells again with PBS.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable buffer for flow cytometry.

-